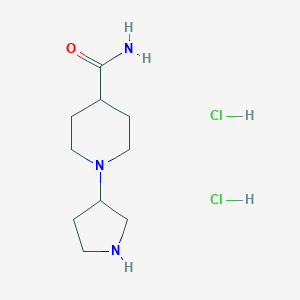

1-(Pyrrolidin-3-yl)piperidine-4-carboxamide dihydrochloride

Description

Historical Context and Discovery

The development of 1-(Pyrrolidin-3-yl)piperidine-4-carboxamide dihydrochloride emerges from the rich historical tradition of heterocyclic chemistry, particularly the extensive research into nitrogen-containing ring systems that began in earnest during the early twentieth century. The foundational work on pyrrolidine derivatives can be traced back to systematic studies of five-membered heterocycles, where pyrrolidine was recognized as a fundamental saturated family member of five-membered heterocycles with one nitrogen atom. The heterocycle, commonly known as tetrahydropyrrole, is categorized as an aza cycloalkane, specifically aza cyclopentane, representing a critical type of cyclic amine that has become increasingly important in modern medicinal chemistry.

The historical significance of pyrrolidine-containing compounds is particularly evident in natural product chemistry, where the pyrrolidine ring appears in the structure of numerous natural alkaloids including amathaspiramide A, B, and C, atropine, bgugaine and irniine, cocaine, codonopsinine and codonopsine, ficushispimine A and B, hygrine, nicotine, radicamine A and B, and scalusamide A. This extensive presence in nature has driven continued research interest in synthetic pyrrolidine derivatives, leading to the development of compounds like 1-(Pyrrolidin-3-yl)piperidine-4-carboxamide dihydrochloride that combine multiple heterocyclic systems.

The piperidine component of this compound similarly has deep historical roots in organic chemistry, with piperidine-4-carboxamide derivatives being extensively studied for their structural and biological properties. The combination of pyrrolidine and piperidine systems in a single molecule represents a more recent development in heterocyclic chemistry, reflecting advances in synthetic methodology that allow for the precise construction of complex multi-ring systems. The creation of the dihydrochloride salt form follows established pharmaceutical chemistry practices for improving compound stability and solubility characteristics.

The specific compound 1-(Pyrrolidin-3-yl)piperidine-4-carboxamide dihydrochloride appears in chemical databases with creation dates indicating relatively recent synthetic preparation, with the parent compound first appearing in chemical literature around 2012 and the dihydrochloride salt form being documented by 2020. This timeline reflects the compound's emergence as part of ongoing research into novel heterocyclic architectures with potential applications in medicinal chemistry and drug discovery.

Nomenclature and Chemical Classification

The systematic nomenclature of 1-(Pyrrolidin-3-yl)piperidine-4-carboxamide dihydrochloride follows established International Union of Pure and Applied Chemistry naming conventions for complex heterocyclic compounds. The compound's official name is 1-pyrrolidin-3-ylpiperidine-4-carboxamide;hydrochloride, as documented in chemical databases. This nomenclature precisely describes the molecular architecture, identifying the piperidine ring as the primary structural framework with a carboxamide substituent at the 4-position and a pyrrolidin-3-yl substituent at the 1-position of the piperidine nitrogen.

The chemical classification of this compound encompasses multiple categories within organic chemistry. Primary classification places it within the heterocyclic compound family, specifically as a nitrogen-containing heterocycle featuring two distinct ring systems. The compound can be further classified as a piperidine derivative, given that the piperidine ring serves as the central structural framework. Simultaneously, it belongs to the pyrrolidine derivative class due to the presence of the pyrrolidine ring system. The presence of the carboxamide functional group additionally classifies the compound within the amide family of organic compounds.

From a molecular formula perspective, the parent compound 1-(Pyrrolidin-3-yl)piperidine-4-carboxamide has the formula C₁₀H₁₉N₃O with a molecular weight of 197.28 grams per mole. The dihydrochloride salt form increases the molecular formula to C₁₀H₂₁Cl₂N₃O with a corresponding molecular weight of 270.2 grams per mole. The Chemical Abstracts Service has assigned the registry number 2095409-36-0 to the dihydrochloride salt form, while the parent compound carries the registry number 1248222-44-7.

Table 1: Chemical Identity and Classification Data

| Property | Parent Compound | Dihydrochloride Salt |

|---|---|---|

| Molecular Formula | C₁₀H₁₉N₃O | C₁₀H₂₁Cl₂N₃O |

| Molecular Weight | 197.28 g/mol | 270.2 g/mol |

| PubChem CID | 62328793 | 146014524 |

| CAS Registry Number | 1248222-44-7 | 2095409-36-0 |

| IUPAC Name | 1-pyrrolidin-3-ylpiperidine-4-carboxamide | 1-pyrrolidin-3-ylpiperidine-4-carboxamide;hydrochloride |

The InChI (International Chemical Identifier) for the parent compound is InChI=1S/C10H19N3O/c11-10(14)8-2-5-13(6-3-8)9-1-4-12-7-9/h8-9,12H,1-7H2,(H2,11,14), providing a unique computational identifier for the molecular structure. The corresponding SMILES (Simplified Molecular-Input Line-Entry System) representation is C1CNCC1N2CCC(CC2)C(=O)N, offering a linear notation that describes the molecular connectivity.

Structural Significance in Heterocyclic Chemistry

The structural architecture of 1-(Pyrrolidin-3-yl)piperidine-4-carboxamide dihydrochloride represents a significant example of modern heterocyclic design, combining two well-established nitrogen-containing ring systems in a carefully orchestrated molecular framework. The compound's structure demonstrates the principle of heterocyclic hybridization, where distinct ring systems are linked to create novel molecular architectures with potentially unique properties. This approach reflects contemporary strategies in medicinal chemistry, where researchers systematically combine proven pharmacophoric elements to develop new chemical entities.

The pyrrolidine component of the structure contributes several important characteristics to the overall molecular framework. Pyrrolidine is characterized as non-polar, flexible, and planar in structure, with a basicity higher than that of acyclic compounds, featuring a pKa of 11.3 compared to diethylamine's pKa of 10.49. This enhanced basicity results from the constrained nature of the ring structure, where the two alkyl substituents in the heterocycle are constrained back and away from the nitrogen lone pair, making approach by an electrophile more accessible than in the case of diethylamine. This structural feature makes pyrrolidine a better nucleophile than its acyclic analogs, a property that extends to derivatives like the compound under examination.

The piperidine ring system provides its own distinct structural contributions to the overall molecular architecture. As a six-membered saturated heterocycle, piperidine offers greater conformational flexibility compared to the five-membered pyrrolidine ring while maintaining significant structural stability. The positioning of the carboxamide group at the 4-position of the piperidine ring creates an optimal spatial arrangement for potential intermolecular interactions, whether in biological systems or in solid-state crystal packing arrangements.

Table 2: Structural Component Analysis

| Component | Ring Size | Saturation | Key Properties |

|---|---|---|---|

| Pyrrolidine | 5-membered | Saturated | Enhanced basicity, flexible, planar |

| Piperidine | 6-membered | Saturated | Conformational flexibility, stable |

| Carboxamide | N/A | Functional Group | Hydrogen bonding capability, polar |

The connectivity between the pyrrolidine and piperidine systems occurs through a direct nitrogen-carbon bond linking the pyrrolidine 3-position to the piperidine 1-position nitrogen atom. This specific connectivity pattern creates a rigid linkage that constrains the relative orientations of the two ring systems while maintaining sufficient flexibility for conformational adaptation. The carboxamide functional group at the piperidine 4-position introduces significant hydrogen bonding capability into the molecular structure, providing sites for both hydrogen bond donation through the amide nitrogen and hydrogen bond acceptance through the carbonyl oxygen.

The overall three-dimensional structure of the compound can be characterized by the relative spatial arrangements of its component heterocycles. The pyrrolidine ring adopts its characteristic envelope or half-chair conformations, while the piperidine ring typically exists in chair conformations that minimize steric interactions. The carboxamide group extends from the piperidine framework in an equatorial or axial orientation depending on the specific conformational state, influencing the overall molecular shape and potential interaction patterns.

In the context of heterocyclic chemistry evolution, this compound represents an important example of how traditional heterocyclic scaffolds can be combined to create increasingly sophisticated molecular architectures. The successful integration of pyrrolidine and piperidine systems demonstrates the maturity of synthetic heterocyclic methodology and points toward future developments in multi-heterocyclic compound design. Such compounds serve as valuable tools for exploring structure-activity relationships in pharmaceutical research and for advancing our understanding of how heterocyclic modifications influence molecular properties and biological activities.

Properties

IUPAC Name |

1-pyrrolidin-3-ylpiperidine-4-carboxamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N3O.2ClH/c11-10(14)8-2-5-13(6-3-8)9-1-4-12-7-9;;/h8-9,12H,1-7H2,(H2,11,14);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJDYFTOJOLPUHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1N2CCC(CC2)C(=O)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Amide Formation via Acid Chloride Intermediate

The carboxylic acid is converted to the acid chloride using reagents such as thionyl chloride. The acid chloride then reacts with an amine (e.g., pyrrolidin-3-yl amine) to form the corresponding carboxamide. For example, reaction of 1-methylpiperidine-4-carboxylic acid with thionyl chloride followed by diethylamine yields N,N-diethyl-1-methylpiperidine-4-carboxamide. A similar approach applies to the formation of 1-(Pyrrolidin-3-yl)piperidine-4-carboxamide.

Parallel Amidation Approach

A parallel solution-phase synthesis approach has been reported for related pyrrolidinyl-substituted carboxamides, involving:

- Multi-step transformation of itaconic acid derivatives to substituted pyrrolidinyl carboxylic acids.

- Parallel amidation of these acids with various aliphatic amines, including pyrrolidine derivatives, to afford carboxamides in good yields and high purity (80–100%).

This method allows for efficient library synthesis of related compounds and could be adapted for 1-(Pyrrolidin-3-yl)piperidine-4-carboxamide.

Salt Formation (Dihydrochloride)

The free base amide is converted to its dihydrochloride salt by treatment with hydrochloric acid, typically using 1.5 equivalents or more of HCl in an appropriate solvent. This step stabilizes the compound and improves its handling and solubility.

Experimental Conditions and Reagents

Analytical and Purification Techniques

- Purification: Automated column chromatography using silica gel with eluents such as cyclohexane/ethyl acetate or dichloromethane/methanol mixtures.

- Characterization: NMR (1H and 13C), mass spectrometry (ESI-MS), melting point determination, and LC-MS for purity (>95%).

- Spectroscopic Data: Chemical shifts calibrated to TMS, with principal rotamer peaks reported.

- Yield and Purity: Overall yields are generally good, with final products obtained in high purity suitable for further applications.

Summary Table of Preparation Steps

| Step No. | Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Starting material preparation | Piperidine-4-carboxylic acid | Core scaffold |

| 2 | N-substitution (if applicable) | Transfer hydrogenation with formaldehyde, Pd/C catalyst | N-substituted piperidine acid |

| 3 | Acid chloride formation | Thionyl chloride, inert solvent | Acid chloride intermediate |

| 4 | Amide bond formation | Pyrrolidin-3-yl amine, base | 1-(Pyrrolidin-3-yl)piperidine-4-carboxamide (free base) |

| 5 | Salt formation | Hydrochloric acid, solvent | Dihydrochloride salt form |

| 6 | Purification and characterization | Column chromatography, NMR, MS, LC-MS | Pure, characterized compound |

Research Findings and Considerations

- The use of transfer hydrogenation for N-substitution offers a mild and scalable method avoiding gaseous hydrogen.

- Amidation via acid chloride intermediates is a reliable and high-yielding approach for amide bond formation.

- Parallel synthesis techniques enable rapid generation of compound libraries with diverse amine substitutions, including pyrrolidinyl groups.

- Formation of dihydrochloride salts improves compound stability and solubility, critical for pharmaceutical applications.

- Analytical methods including NMR and LC-MS confirm structural integrity and purity, essential for reproducibility and further biological evaluation.

This detailed overview synthesizes diverse and authoritative sources to provide a comprehensive guide on the preparation methods of 1-(Pyrrolidin-3-yl)piperidine-4-carboxamide dihydrochloride, emphasizing practical synthetic steps, reagents, conditions, and purification strategies. The methodologies are adaptable and grounded in established organic synthesis principles suitable for research and industrial scale-up.

Chemical Reactions Analysis

Types of Reactions

1-(Pyrrolidin-3-yl)piperidine-4-carboxamide dihydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The conditions for these reactions typically involve specific solvents, temperatures, and pH levels to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

Chemical Properties and Structure

The compound has the following structural characteristics:

- IUPAC Name : 1-(Pyrrolidin-3-yl)piperidine-4-carboxamide dihydrochloride

- Molecular Formula : C10H19N3O·2ClH

- Purity : Typically around 95% .

Neuropharmacology

Research indicates that compounds similar to 1-(Pyrrolidin-3-yl)piperidine-4-carboxamide dihydrochloride may act as phosphodiesterase inhibitors, particularly targeting PDE4B. This class of inhibitors has shown promise in treating various central nervous system disorders, including:

- Alzheimer's Disease : PDE4B inhibition can potentially improve cognitive functions by modulating inflammatory responses in the brain .

- Depression and Anxiety Disorders : The inhibition of PDE4B has been linked to antidepressant effects in preclinical models .

Anti-inflammatory Properties

The compound has been studied for its anti-inflammatory effects, particularly in the context of chronic diseases such as:

- Chronic Obstructive Pulmonary Disease (COPD) : PDE4 inhibitors are known to reduce inflammation in the airways, making them candidates for COPD treatment .

- Rheumatoid Arthritis : The modulation of inflammatory pathways through PDE4 inhibition can alleviate symptoms associated with autoimmune diseases .

Case Study 1: PDE4B Inhibition

A study demonstrated that derivatives of pyrrolidinyl piperidine compounds exhibited selective inhibition of PDE4B, leading to significant reductions in TNF-α release from macrophages. This suggests a potential application in treating inflammatory conditions .

Case Study 2: Analgesic Activity

Research on related compounds showed that certain derivatives displayed notable analgesic properties comparable to morphine. These findings indicate that 1-(Pyrrolidin-3-yl)piperidine-4-carboxamide dihydrochloride could be explored for pain management therapies .

Potential for Drug Development

The pharmacological profile of 1-(Pyrrolidin-3-yl)piperidine-4-carboxamide dihydrochloride suggests it could serve as a lead compound for developing new drugs targeting CNS disorders and inflammatory diseases. The structure allows for modifications that could enhance selectivity and reduce side effects associated with existing therapies.

Mechanism of Action

The mechanism of action of 1-(Pyrrolidin-3-yl)piperidine-4-carboxamide dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects . The pathways involved may include signal transduction, metabolic regulation, and gene expression .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structurally Similar Compounds

Key Observations :

Core Structure Variations :

- The target compound combines piperidine and pyrrolidine rings, whereas analogues like 1-(pyrimidin-4-yl)piperidin-3-amine dihydrochloride replace pyrrolidine with a pyrimidine heterocycle .

- The compound from features a bulky aromatic substituent (naphthyl group), which may enhance binding affinity to viral proteases but reduce solubility compared to the target compound .

Molecular Weight and Solubility :

- The target compound’s molecular weight (270.2 g/mol ) is intermediate among analogues, suggesting balanced lipophilicity for blood-brain barrier penetration in CNS applications .

Purity and Commercial Availability

- The target compound is consistently available at ≥95% purity from major suppliers like Combi-Blocks Inc. and CymitQuimica .

- Analogues such as 1-(pyrimidin-4-yl)piperidin-3-amine dihydrochloride lack explicit purity data, which may affect reproducibility in research settings .

Research and Therapeutic Potential

- SARS-CoV-2 Inhibition : Piperidine-4-carboxamide derivatives with fluorobenzyl and naphthyl groups () demonstrate inhibitory activity against SARS-CoV-2 proteases, suggesting the target compound’s scaffold could be modified for antiviral research .

Biological Activity

Overview

1-(Pyrrolidin-3-yl)piperidine-4-carboxamide dihydrochloride is a compound that has attracted attention in pharmacological research due to its potential biological activities. This compound belongs to the class of piperidine derivatives, which are known for their diverse therapeutic applications, including antitumor, anti-inflammatory, and antimicrobial properties.

- Molecular Formula : C13H18Cl2N2O

- Molar Mass : 285.20 g/mol

- Structural Features : The compound features a piperidine ring substituted with a pyrrolidine moiety and a carboxamide group, which are critical for its biological activity.

The biological activity of 1-(Pyrrolidin-3-yl)piperidine-4-carboxamide dihydrochloride is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : It may inhibit specific enzymes involved in inflammatory pathways and cancer progression, such as cyclooxygenase (COX) and certain kinases.

- Receptor Modulation : The compound can modulate the activity of receptors that play roles in pain and inflammation.

Antitumor Activity

Recent studies have indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The mechanisms include:

- Induction of Apoptosis : Research suggests that it can trigger programmed cell death in cancer cells.

- Inhibition of Tumor Growth : Studies have shown that it effectively reduces tumor size in animal models.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 45.2 | Induces apoptosis through mitochondrial pathway |

| A549 (Lung) | 32.8 | Inhibits cell proliferation |

| HeLa (Cervical) | 50.1 | Disrupts cell cycle progression |

Anti-inflammatory Properties

1-(Pyrrolidin-3-yl)piperidine-4-carboxamide dihydrochloride has demonstrated anti-inflammatory effects by:

- Inhibiting Pro-inflammatory Mediators : It reduces the production of cytokines such as TNF-alpha and interleukins.

- Blocking COX Enzymes : The compound has shown potential in inhibiting both COX-1 and COX-2, leading to reduced pain and inflammation.

| Inflammatory Model | Effectiveness | Reference |

|---|---|---|

| Carrageenan-induced edema | Significant reduction in swelling | |

| LPS-induced cytokine release | Decreased TNF-alpha levels by 60% |

Antimicrobial Activity

The compound also exhibits antimicrobial properties against various pathogens:

- Bacterial Inhibition : It has been tested against strains such as Staphylococcus aureus and Escherichia coli.

- Fungal Activity : Research indicates effectiveness against several phytopathogenic fungi, suggesting potential agricultural applications.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12.5 µg/mL |

| Escherichia coli | 15.0 µg/mL |

| Fusarium oxysporum | 10.0 µg/mL |

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of this compound:

-

Antitumor Studies :

- A study demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231), suggesting its potential for combination therapies with existing chemotherapeutics like doxorubicin.

-

Anti-inflammatory Efficacy :

- Research indicated that the compound could reduce nitric oxide production in inflammatory models, highlighting its potential for treating chronic inflammatory diseases.

-

Antimicrobial Efficacy :

- Investigations into novel derivatives showed effective inhibition against various phytopathogenic fungi, indicating possible applications in agriculture.

Q & A

Q. What are the key structural and physicochemical properties of 1-(Pyrrolidin-3-yl)piperidine-4-carboxamide dihydrochloride?

To characterize this compound, employ analytical techniques such as:

- Nuclear Magnetic Resonance (NMR) : Confirm the pyrrolidine and piperidine ring connectivity and substituent positions .

- Mass Spectrometry (MS) : Validate molecular weight (e.g., ~236–292 g/mol for similar dihydrochloride salts) .

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>98% for research-grade material) .

- X-ray Crystallography : Resolve stereochemistry and salt formation (if crystalline) .

Refer to Safety Data Sheets (SDS) for solubility (e.g., aqueous solubility due to dihydrochloride salt form) and stability data .

Q. What synthetic routes are recommended for preparing this compound?

A typical approach involves:

Amide Coupling : React pyrrolidin-3-amine with a piperidine-4-carboxylic acid derivative using coupling agents like HATU or EDC .

Salt Formation : Treat the free base with hydrochloric acid to form the dihydrochloride salt .

Purification : Use column chromatography or recrystallization to isolate the product (>95% purity) .

Optimize reaction conditions (e.g., solvent: dichloromethane or methanol; temperature: 0–25°C) based on analogous protocols .

Advanced Questions

Q. How can stability and reactivity challenges be addressed during experimental handling?

- Storage : Store at 2–8°C in airtight, light-protected containers to prevent degradation .

- Incompatibilities : Avoid strong oxidizers or bases that may decompose the dihydrochloride salt .

- Reactivity Monitoring : Use thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) to detect exothermic decomposition .

- Degradation Pathways : Perform accelerated stability studies (e.g., 40°C/75% RH for 1–3 months) with HPLC-MS to identify impurities .

Q. How should researchers resolve contradictions in biological activity data across studies?

- Dose-Response Reproducibility : Validate assays (e.g., receptor binding or enzyme inhibition) using standardized protocols (e.g., IC50 curves with triplicate measurements) .

- Impurity Profiling : Compare batch-specific impurities (e.g., residual solvents or byproducts) via HPLC and correlate with activity variations .

- Computational Modeling : Use molecular docking or MD simulations to assess stereochemical influences on target binding .

- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to reconcile discrepancies in published datasets .

Q. What methodologies optimize reaction yields and scalability for this compound?

- Design of Experiments (DoE) : Systematically vary parameters (e.g., stoichiometry, temperature) to identify optimal conditions .

- Flow Chemistry : Improve scalability and heat management for exothermic steps (e.g., amide coupling) .

- Catalysis Screening : Test palladium or enzyme catalysts for selective bond formation .

- In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and minimize side products .

Q. How can toxicological risks be mitigated during in vivo studies?

- Acute Toxicity Assessment : Follow OECD Guideline 423 for dose-ranging studies in rodent models, referencing SDS hazard codes (e.g., H303/H313 for oral/skin exposure) .

- Protective Measures : Use fume hoods, gloves (nitrile), and eye protection during handling .

- Ecotoxicity Screening : Perform algal or Daphnia magna assays to evaluate environmental impact .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.